N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
CAS No.: 144137-77-9
Cat. No.: VC21311561
Molecular Formula: C23H17NO4
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144137-77-9 |
|---|---|
| Molecular Formula | C23H17NO4 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) |
| Standard InChI Key | FMHAKBHQIPGHJJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide belongs to the class of anthracene derivatives, specifically anthraquinones with amide functionalization. The compound features a 9,10-dioxo-9,10-dihydroanthracene core (anthraquinone) with a 4-ethoxybenzamide substituent at the 1-position.
Basic Chemical Properties
The fundamental chemical identification and properties of this compound are summarized in the following table:
| Property | Information |
|---|---|
| Chemical Name | N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide |
| Alternative Name | N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |
| CAS Registry Number | 144137-77-9 |
| Molecular Formula | C23H17NO4 |
| Molecular Weight | 371.4 g/mol |
| Chemical Family | Anthracene derivatives; Anthraquinones |
The compound is characterized by its unique molecular structure containing the planar anthraquinone system with the ethoxybenzamide group attached via an amide linkage. This structural arrangement contributes to the compound's chemical behaviors and potential applications.
Structural Analysis
The molecular architecture of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be broken down into three primary components:
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The 9,10-anthraquinone core, providing a planar, aromatic system with two carbonyl groups
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The 4-ethoxybenzamide substituent, featuring an aromatic ring with an ethoxy group
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An amide bond that links these two major structural elements
This particular structural arrangement creates a molecule with specific electronic distribution and potential hydrogen bonding sites that may influence its interactions with biological systems and other molecules.
| Purification Method | Purpose |
|---|---|
| Column Chromatography | Separation of the target compound from reaction by-products |
| Recrystallization | Obtaining high-purity crystalline material |
| Precipitation | Initial separation from reaction mixture |
Characterization typically involves multiple analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and potentially X-ray crystallography for definitive structural confirmation.
Physical and Chemical Properties
| Property | Expected Characteristics |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Possibly colored (yellow to red) due to the anthraquinone chromophore |
| Solubility | Limited water solubility; likely soluble in organic solvents |
| Melting Point | Not specifically reported in available literature |
| Stability | Expected to be stable under normal storage conditions |
Chemical Reactivity
The chemical reactivity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is influenced by several key functional groups:
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The anthraquinone core can participate in redox reactions typical of quinone structures
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The amide linkage provides sites for potential hydrolysis under specific conditions
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The ethoxy group offers potential for cleavage reactions under appropriate conditions
These reactive centers may contribute to both the compound's stability under normal conditions and its potential for chemical transformations in synthetic applications.
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Use appropriate gloves, laboratory coat, and eye protection |
| Ventilation | Handle in well-ventilated areas or fume hoods |
| Storage | Store in tightly closed containers in a cool, dry place |
| Disposal | Follow local regulations for hazardous waste disposal |
| Spill Management | Use appropriate absorbent materials and avoid environmental release |
Handling and disposal should follow appropriate safety protocols to minimize environmental impact.
Comparative Analysis with Related Compounds
Understanding N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in the context of similar compounds provides valuable insights into its potential properties and applications.
Structural Analogs
Several compounds share structural similarities with N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide:
Structure-Property Relationships
The structural variations among these compounds likely influence their physical, chemical, and biological properties:
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The presence of additional amino groups may enhance water solubility
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Different amide substituents (acetamide vs. benzamide vs. ethoxybenzamide) may affect biological target binding
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Mono- versus di-substitution patterns alter electronic distribution across the anthraquinone system
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The ethoxy group in N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide may contribute to increased lipophilicity compared to non-ethoxylated analogs
These structure-property relationships provide a framework for understanding how structural modifications might alter the behavior and applications of these compounds.
Research Gaps and Future Directions
Despite the potential significance of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in various scientific applications, several research gaps remain:
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Optimized synthesis methods specific to this compound need further development
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Comprehensive experimental determination of physical and chemical properties
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Systematic evaluation of biological activities and potential therapeutic applications
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Investigation of structure-activity relationships to guide potential modifications
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Environmental fate studies to better understand ecological impacts
Addressing these research gaps represents an opportunity for advancing scientific understanding of this compound and realizing its potential applications in various fields.
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